molecular formula C10H13NO4 B14461774 Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- CAS No. 73585-54-3

Benzene, 1-(1,1-dimethoxyethyl)-3-nitro-

Cat. No.: B14461774
CAS No.: 73585-54-3
M. Wt: 211.21 g/mol
InChI Key: YYKYXPBOPZDFNM-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzene, where the benzene ring is substituted with a 1-(1,1-dimethoxyethyl) group and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- typically involves the nitration of 1-(1,1-dimethoxyethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1,1-dimethoxyethyl)-: Lacks the nitro group, making it less reactive in redox reactions.

    Benzene, 1-(1,1-dimethoxyethyl)-4-nitro-: Similar structure but with the nitro group at the 4-position, which can lead to different reactivity and properties.

    Acetophenone dimethyl acetal: Similar structure but without the nitro group, used as an intermediate in organic synthesis.

Uniqueness

Benzene, 1-(1,1-dimethoxyethyl)-3-nitro- is unique due to the presence of both the 1-(1,1-dimethoxyethyl) group and the nitro group at the 3-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

73585-54-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1-(1,1-dimethoxyethyl)-3-nitrobenzene

InChI

InChI=1S/C10H13NO4/c1-10(14-2,15-3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3

InChI Key

YYKYXPBOPZDFNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])(OC)OC

Origin of Product

United States

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